REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]([C:5]1(C)[CH:9]=[CH:8][S:7][CH2:6]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[CH2:19](OCC)C>>[CH3:1][N:2]([CH3:11])[CH2:3][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[CH3:19] |f:1.2.3.4.5.6|
|
Name
|
N,N,3-trimethyl-3-thiophene carboxamide
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1(CSC=C1)C)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=C(SC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |